2-Amino-1,3-Diazepane-4-carboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-1,3-Diazepane-4-carboxylic Acid (CAS#: 89531-99-7) is a versatile chemical compound with diverse applications1. It holds immense potential in scientific research due to its unique structure and properties1. It is a promising candidate for drug development, catalyst synthesis, and materials science studies1. It has been found to exhibit antimicrobial activity against certain bacterial and fungal strains1, making it a potential candidate for the development of new antibiotics1.

Synthesis Analysis

The synthesis of 2-Amino-1,3-Diazepane-4-carboxylic Acid is not explicitly mentioned in the search results. However, it’s worth noting that the compound is commercially available1.Molecular Structure Analysis

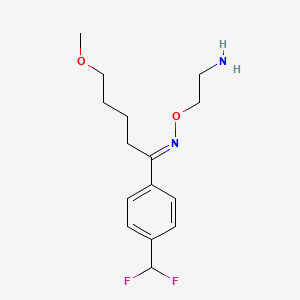

The molecular formula of 2-Amino-1,3-Diazepane-4-carboxylic Acid is C6H11N3O21. Its molecular weight is 157.171.

Chemical Reactions Analysis

The specific chemical reactions involving 2-Amino-1,3-Diazepane-4-carboxylic Acid are not detailed in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1,3-Diazepane-4-carboxylic Acid are not fully detailed in the search results. The molecular formula is C6H11N3O2 and the molecular weight is 157.171.

科学研究应用

Reactivity and Synthesis in Chemistry

- The nitrogen-silicon bond reactivity has been studied, showing that 1,2-dihydro-1,3,2-diazasilines can produce six- and seven-membered heterocycles, essential for various chemical syntheses (Barluenga et al., 1992).

- Research into the interaction of diazepin-2-ones derivatives with α,β-unsaturated ketones has led to the synthesis of new condensed heterosystems, which are crucial for the development of novel compounds (Jančienė et al., 2010).

Application in Drug Synthesis

- A practical synthesis method for tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established, demonstrating the compound's importance in pharmaceutical manufacturing (Gomi et al., 2012).

Pharmaceutical and Biological Applications

- Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as σ1 receptor ligands has been investigated, revealing the potential of these compounds in targeting specific receptors in the body (Fanter et al., 2017).

- Solid-phase organic synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes has shown high σ1 receptor affinity, illustrating their potential use in medical research (Fanter et al., 2018).

Heterocyclic Chemistry

- Studies have focused on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, providing a general approach towards the synthesis of these compounds, which are significant in the field of heterocyclic chemistry (Dzedulionytė et al., 2022).

Enzyme Inhibition Studies

- Backbone stabilized peptidomimetics containing 1,4-diazepan-2-ones have been synthesized and tested for HIV-protease inhibition, highlighting their potential in antiviral drug development (Scholz et al., 1999).

安全和危害

The specific safety and hazards associated with 2-Amino-1,3-Diazepane-4-carboxylic Acid are not detailed in the search results. However, it is important to note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1.

未来方向

2-Amino-1,3-Diazepane-4-carboxylic Acid holds immense potential in scientific research1. Its unique structure and properties make it a promising candidate for drug development, catalyst synthesis, and materials science studies1. One promising area of research is its potential as an antimicrobial agent1. Further research is needed to determine its efficacy and safety profile compared to existing antibiotics1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.

属性

CAS 编号 |

89531-99-7 |

|---|---|

产品名称 |

2-Amino-1,3-Diazepane-4-carboxylic Acid |

分子式 |

C6H11N3O2 |

分子量 |

157.17 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。